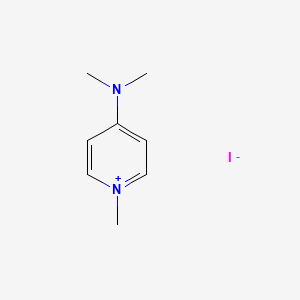

N,N,1-trimethylpyridin-1-ium-4-amine iodide

Beschreibung

Eigenschaften

IUPAC Name |

N,N,1-trimethylpyridin-1-ium-4-amine;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVFMABHZHZKCM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)N(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996840 | |

| Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7538-79-6 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7538-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s structurally related compound, 4-dimethylaminopyridine (dmap), is known to act as a nucleophilic catalyst for various reactions.

Mode of Action

It’s structurally related compound, dmap, is known to participate in various organic transformations like baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and more. It’s worth noting that the mode of action of a compound can be influenced by its structural features, so the mode of action of 4-(Dimethylamino)-1-methylpyridinium iodide may be similar.

Biochemical Pathways

Dmap and related structures are widely used in various organic transformations, suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The structurally related compound, dmap, has been studied for its protonation behavior, which can influence its pharmacokinetic properties.

Result of Action

Studies on dmap have found an unexpectedly significant impact of temperature on the protonation degree of dmap derivatives.

Action Environment

The action of 4-(Dimethylamino)-1-methylpyridinium iodide can be influenced by environmental factors. For instance, studies on DMAP have found that the degree of protonation of DMAP derivatives can be significantly impacted by temperature.

Biologische Aktivität

4-(Dimethylamino)-1-methylpyridinium iodide, also known as DMAMP iodide, is a monoquaternary pyridinium salt that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHIN

- Molecular Weight : 264.11 g/mol

- CAS Number : 7538-79-6

The compound features a dimethylamino group and a methylpyridinium structure, contributing to its lipophilicity and ability to interact with biological membranes.

Anticholinesterase Activity

DMAMP iodide exhibits significant anticholinesterase activity, which is critical in neuropharmacology. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

- Inhibition Kd Value : 33 μM for rat brain homogenates.

- IC50 Value : 17 μM for yeast choline kinase (ChoK) .

This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Antiproliferative Activity

DMAMP iodide has demonstrated antiproliferative effects against various cancer cell lines. Notably, it has been studied for its effects on HT-29 colon cancer cells.

This suggests that DMAMP could be a candidate for further development as an anticancer agent.

Study on Mitochondrial Staining

DMAMP iodide's structural characteristics allow it to selectively accumulate in mitochondria due to its positive charge and lipophilic nature. This property has made it a valuable tool in cellular biology for studying mitochondrial function.

- Application : Used as a fluorescent stain to visualize mitochondria in live cells.

- Mechanism : Accumulates in mitochondrial membranes, allowing assessment of mitochondrial membrane potential and dynamics .

Comparative Activity with Related Compounds

A comparative study was conducted on various pyridinium salts with similar structures to DMAMP iodide. The results highlighted differences in biological activity based on structural modifications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide | Quaternary Ammonium Salt | Methyl group affects lipophilicity. |

| 2-(4-Dimethylaminostyryl)-N-ethylpyridinium iodide | Quaternary Ammonium Salt | Different position alters properties. |

| 3-(4-Dimethylaminostyryl)-N-ethylpyridinium iodide | Quaternary Ammonium Salt | Variation may influence staining efficiency. |

These findings indicate that small changes in chemical structure can significantly affect biological activity and application scope .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probe in Biological Research

DASPMI is widely utilized as a fluorescent dye due to its unique photophysical properties. It exhibits a large Stokes shift and can be photoexcited to emit fluorescence, making it suitable for various imaging applications.

- Mitochondrial Staining : DASPMI is employed to stain mitochondria in live cells. Its uptake is influenced by the membrane potential, allowing researchers to assess mitochondrial health and function in real-time. This property is particularly useful for studying cellular metabolism and apoptosis .

- Protein Stability Screening : Recent studies have highlighted the application of DASPMI in screening for the conformational stability of proteins. By measuring fluorescence intensity in relation to protein concentration, researchers can determine the diffusion interaction parameter (kD) for monoclonal antibody formulations. This method offers a rapid and low-consumption approach for early formulation development .

Anticholinesterase Activity

DASPMI has been identified as a compound with anticholinesterase activity, which suggests potential therapeutic applications in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

Antiproliferative Effects

Research indicates that DASPMI may possess antiproliferative properties, making it a candidate for cancer research. Its mechanism of action may involve disrupting cellular proliferation pathways, although further studies are necessary to elucidate its efficacy and safety profiles in clinical settings .

- Mitochondrial Function Assessment : A study utilized DASPMI to investigate mitochondrial dynamics under various stress conditions. The findings demonstrated that changes in mitochondrial membrane potential could be effectively monitored using this dye, providing insights into cellular responses to stressors .

- Protein Formulation Development : In the context of biopharmaceuticals, DASPMI was employed to evaluate the thermal stability of monoclonal antibodies during formulation development. The results indicated that fluorescence measurements correlated well with traditional methods like differential scanning calorimetry (DSC), highlighting its utility as a rapid screening tool .

- Anticancer Activity Exploration : Preliminary studies have shown that DASPMI exhibits cytotoxic effects on certain cancer cell lines. These findings warrant further investigation into its mechanism of action and potential as an adjunct therapy in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

DASPI/DSMI vs. DPASPI

- DASPI/DSMI: Contains a dimethylamino group (-N(CH₃)₂) on the styryl moiety. Exhibits dual LE and ICT states, with fluorescence maxima (~550–600 nm) sensitive to solvent polarity . Used in viscosity sensing due to its molecular rotor properties .

- DPASPI: (E)-4-[4-(Diphenylamino)styryl]-1-methylpyridinium iodide replaces the dimethylamino group with a diphenylamino substituent. This modification shifts the emission to the red region (λem ≈ 650 nm) and enhances quantum yield in solid-state hybrid materials (e.g., Zn/Cd-thiocyanate complexes) .

4-[(Benzylamino)carbonyl]-1-methylpyridinium Iodide Salts

- These salts exhibit non-equimolar cation:iodine ratios (e.g., 2:1 or 1:1:0.5 I₂). Unlike DSMI, the benzylamino carbonyl group reduces ICT effects, favoring crystalline packing dominated by hydrogen bonding and halogen interactions. Hirshfeld surface analysis confirms distinct intermolecular interactions compared to DSMI .

APP+ (4-(4-(Dimethylamino)phenyl)-1-methylpyridinium Iodide)

- Structure : Lacks the styryl bridge of DSMI, simplifying the conjugation system.

- Application: Non-fluorescent in solution but fluoresces upon accumulation in cells, enabling real-time kinetic evaluation of serotonin transporter (SERT) activity in live HT22 cells .

- Comparison : While DSMI requires host molecules (e.g., cucurbit[6]uril) for amplified fluorescence , APP+ relies on cellular uptake for signal generation .

IDT307

- A monoamine transporter substrate structurally similar to DSMI. Used in confocal microscopy to assess SERT function in peripheral blood cells. Unlike DSMI, IDT307’s fluorescence is less dependent on solvent viscosity and more on transporter activity .

Iodide Salts with Varied Stoichiometries

Solvent Effects on Spectral Properties

DSMI’s absorption and emission spectra are highly solvent-dependent due to its ICT character. Key findings include:

- Preferential Solvation: In binary solvent mixtures (e.g., water-methanol), DSMI is preferentially solvated by the more polar component, altering λmax and fluorescence intensity .

- Reichardt’s ET(30) Correlation: DSMI’s spectral shifts correlate with solvent polarity parameters (ET(30)), with hydrogen-bond donor solvents causing significant bathochromic shifts .

- Comparison with Berberine: Unlike DSMI, berberine (a natural alkaloid) shows less pronounced solvent-dependent spectral changes due to its rigid heterocyclic structure .

Key Data Tables

Table 1: Fluorescence Properties of Structural Analogs

| Compound | λabs (nm) | λem (nm) | Quantum Yield | Key Application | Reference |

|---|---|---|---|---|---|

| DSMI | 450 | 580 | 0.15–0.30 | Viscosity sensing | |

| DPASPI | 480 | 650 | 0.45 | Red-light emitting materials | |

| APP+ | 360 | 520 | N/A | SERT activity assays |

Table 2: Solvent Effects on DSMI Spectral Shifts

| Solvent System | Δλabs (nm) | Δλem (nm) | Dominant Interaction | Reference |

|---|---|---|---|---|

| Water-Methanol | +15 | +20 | Hydrogen bonding | |

| Acetonitrile-Chloroform | -10 | -25 | Dipole-dipole |

Q & A

What synthetic methodologies are recommended for preparing 4-(Dimethylamino)-1-methylpyridinium iodide, and how can yield optimization be achieved?

Basic Research Question

The compound is typically synthesized via alkylation of pyridine derivatives with methyl iodide. A common approach involves refluxing equimolar amounts of 4-dimethylaminopyridine and methyl iodide in methanol at 50°C for 2 hours, yielding ~78% product . Optimization strategies include:

- Solvent selection : Methanol or acetonitrile improves reaction homogeneity.

- Catalysts : Triethylamine can enhance alkylation efficiency by neutralizing HI byproducts .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray diffraction studies .

Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Basic Research Question

Key techniques include:

- UV/Vis spectroscopy : Identifies solvatochromic behavior (e.g., λmax shifts from 450 nm in water to 505 nm in chloroform) .

- 1H NMR : Peaks at δ 7.58–8.77 ppm correspond to aromatic protons, while δ 3.0–3.5 ppm indicates methyl groups .

- Mass spectrometry : Base peak at m/z 69 (fragment ions) and molecular ion [M]+ at m/z 278.28 confirm structural integrity .

- IR spectroscopy : Bands at 3054 cm⁻¹ (aromatic C–H) and 1665 cm⁻¹ (C=O in derivatives) .

How can researchers resolve discrepancies in solvatochromic data across different solvent systems?

Advanced Research Question

Solvatochromic shifts (e.g., λmax = 472 nm in DMSO vs. 505 nm in chloroform) arise from solvent polarity and hydrogen-bonding effects . Methodological considerations:

- Reference scales : Use the ET(30) solvent polarity scale to contextualize shifts .

- Preferential solvation analysis : Employ models like the Hildebrand solubility parameter to account for solvent-solvent interactions in binary mixtures .

- Computational validation : Compare experimental λmax with density functional theory (DFT)-predicted values for electronic transitions .

What strategies optimize the use of this compound in real-time, label-free enzyme activity assays with cucurbit[6]uril (CB6)?

Advanced Research Question

The dye forms a 1:2 complex with CB6, enabling real-time monitoring of ornithine decarboxylase (ODC) activity via fluorescence quenching . Optimization steps:

- Concentration ratios : Maintain a 1:3 molar ratio of dye to CB6 to minimize unbound dye interference .

- Buffer conditions : Use pH 7.4 phosphate buffer to stabilize CB6-dye interactions .

- Inhibitor screening : Validate assay robustness with known ODC inhibitors (e.g., difluoromethylornithine) to establish dose-response curves .

How does the compound exhibit anticholinesterase activity, and what assays validate this effect?

Basic Research Question

The pyridinium moiety inhibits acetylcholinesterase (AChE) by binding to the enzyme’s catalytic site . Methodological validation:

- Ellman’s assay : Measure thiocholine production at 412 nm; IC50 values correlate with inhibition potency .

- Molecular docking : Use AutoDock Vina to simulate binding interactions, focusing on π-π stacking with Trp86 in AChE .

What protocols ensure reliable live-tissue imaging of organic cation transport using this compound?

Advanced Research Question

The structural analog IDT307 is used to image transepithelial organic cation transport in choroid plexus tissues . Critical steps:

- Tissue preparation : Isolate tissues in oxygenated Ringer’s solution to maintain viability .

- Concentration calibration : Use 10–50 µM dye to avoid saturation of organic cation transporters (OCTs) .

- Competitive inhibition controls : Co-incubate with MPP+ (1-methyl-4-phenylpyridinium) to confirm transporter specificity .

How do host-guest interactions with cucurbit[7]uril (CB7) and DNA affect fluorescence applications?

Advanced Research Question

The dye forms a ternary complex with CB7 and DNA, altering fluorescence via steric and electronic effects . Key considerations:

- Stoichiometry : Use Job’s plot analysis to determine 1:2 (dye:CB7) binding ratios .

- Competitive displacement : Introduce methyl viologen to disrupt CB7-dye interactions, confirming binding specificity .

- DNA binding assays : Measure fluorescence recovery upon adding DNA to CB7-dye complexes, indicating competitive displacement .

What solvent systems are optimal for measuring solvent polarity using this compound?

Basic Research Question

Prioritize solvents with low hydrogen-bond donor capacity (e.g., chloroform, DMSO) to maximize solvatochromic sensitivity .

- Polar protic solvents : Methanol or water induce hypsochromic shifts due to strong H-bonding .

- Validation : Cross-reference with Reichardt’s dye (ET(30) values) for consistency .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced Research Question

Single-crystal X-ray diffraction reveals planar cation geometries and π-π stacking distances (e.g., 3.5757 Å between pyridinium rings) . Best practices:

- Crystallization : Use ethanol or methanol for slow evaporation to obtain needle-shaped crystals .

- Data refinement : Apply SHELXL-97 for anisotropic displacement parameters, confirming bond lengths (e.g., C=C at 1.327 Å) .

What approaches mitigate fluorescence quenching in complex biological matrices?

Advanced Research Question

Quenching arises from interactions with proteins or cellular debris. Solutions include:

- Matrix-matched calibration : Prepare standards in simulated biological fluids (e.g., serum albumin solutions) .

- Surface modification : Conjugate polyethylene glycol (PEG) to the dye to reduce nonspecific binding .

- Time-resolved fluorescence : Use delayed measurement to exclude short-lived background signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.